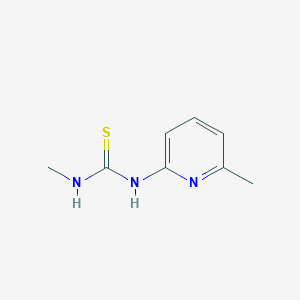
1-Methyl-3-(6-methylpyridin-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(6-methylpyridin-2-yl)thiourea is an organosulfur compound with the molecular formula C7H9N3S It is a derivative of thiourea, where the thiourea moiety is substituted with a 6-methylpyridin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(6-methylpyridin-2-yl)thiourea typically involves the reaction of 6-methyl-2-aminopyridine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
6-methyl-2-aminopyridine+methyl isothiocyanate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(6-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(6-methylpyridin-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(6-methylpyridin-2-yl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The pyridine ring can participate in π-π stacking interactions and other non-covalent interactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound, with a similar structure but without the pyridine substitution.
1-(4-Methylpyridin-2-yl)thiourea: A similar compound with the methyl group at the 4-position of the pyridine ring.
N-Methylthiourea: A simpler derivative with a methyl group on the nitrogen atom.
Uniqueness
1-Methyl-3-(6-methylpyridin-2-yl)thiourea is unique due to the presence of both the thiourea and pyridine moieties, which confer distinct chemical and biological properties. The substitution pattern on the pyridine ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
59180-98-2 |
|---|---|
Molekularformel |
C8H11N3S |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
1-methyl-3-(6-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C8H11N3S/c1-6-4-3-5-7(10-6)11-8(12)9-2/h3-5H,1-2H3,(H2,9,10,11,12) |
InChI-Schlüssel |
FIPDVDIHCMPPTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


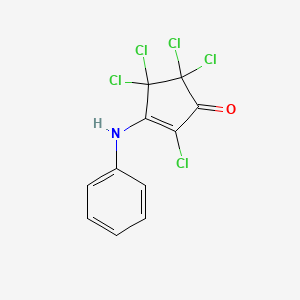
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)



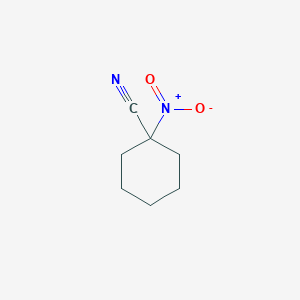

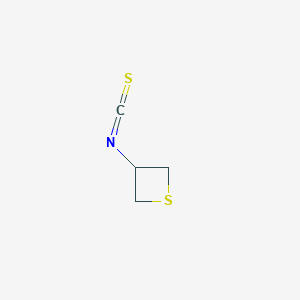
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
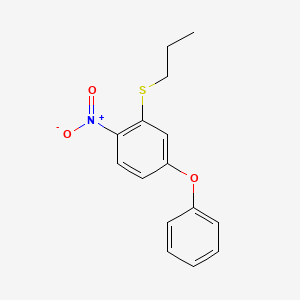
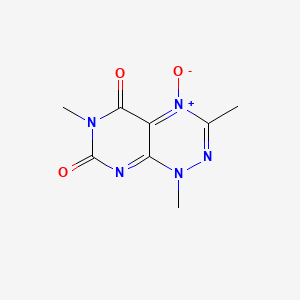

![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
